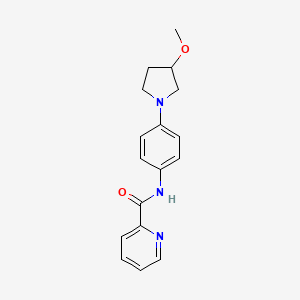

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is an organic compound that belongs to the class of picolinamide derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group that is further connected to a picolinamide moiety. The presence of the methoxy group on the pyrrolidine ring adds to its chemical diversity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the coupling of the resulting intermediate with picolinic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.

N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide: Contains a piperazine ring instead of a pyrrolidine ring.

N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide: Features a piperidine ring and an aminomethyl group.

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is unique due to the presence of the methoxy group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Activité Biologique

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved can vary depending on the specific application, but it is often explored for its potential therapeutic properties, including:

- Anti-inflammatory effects

- Anticancer activities

- Neuromodulatory effects

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research indicates that the presence of the methoxy group on the pyrrolidine ring significantly influences both the reactivity and biological efficacy of the compound.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide | Pyrazole ring instead of pyrrolidine | Anticancer properties |

| N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide | Piperazine ring | Antidepressant effects |

| N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide | Piperidine ring | Analgesic properties |

The unique structural attributes of this compound contribute to its distinct pharmacological profile compared to these related compounds.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : Investigations into its anticancer properties have shown that it can inhibit tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neurological Applications : The compound has been studied for its effects on neuroinflammation and neuroprotection. It may modulate pathways involved in neurodegenerative diseases by influencing lipid signaling pathways .

- Enzyme Inhibition : As a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), it has been shown to decrease levels of bioactive lipids involved in pain and inflammation, suggesting a role in pain management therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study 1 : A preclinical trial demonstrated significant tumor reduction in xenograft models when treated with the compound, indicating strong anticancer potential.

- Study 2 : In a model of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes in mice subjected to stress-induced models.

Propriétés

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYRHONPBMANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.